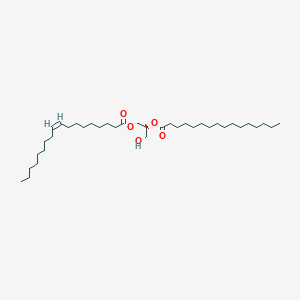
1-Oleoyl-2-palmitoyl-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-oleoyl-2-palmitoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the 1- and 2-acyl groups are specified as oleoyl and palmitoyl respectively. It is a 1,2-diacyl-sn-glycerol and a 1-oleoyl-2-palmitoylglycerol.
DG(18:1(9Z)/16:0/0:0), also known as DG(18:1/16:0) or diacylglycerol(34:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:1(9Z)/16:0/0:0) is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/16:0/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:1(9Z)/16:0/0:0) is primarily located in the membrane (predicted from logP). DG(18:1(9Z)/16:0/0:0) participates in a number of enzymatic reactions. In particular, DG(18:1(9Z)/16:0/0:0) can be biosynthesized from PA(18:1(9Z)/16:0) through the action of the enzyme phosphatidate phosphatase. Furthermore, DG(18:1(9Z)/16:0/0:0) and oleoyl-CoA can be converted into TG(18:1(9Z)/16:0/18:1(9Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:1(9Z)/16:0/0:0) can be biosynthesized from PA(18:1(9Z)/16:0) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(18:1(9Z)/16:0/0:0) and linoleoyl-CoA can be converted into TG(18:1(9Z)/16:0/18:2(9Z, 12Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:1(9Z)/16:0/0:0) can be biosynthesized from PA(18:1(9Z)/16:0); which is mediated by the enzyme phosphatidate phosphatase. Finally, DG(18:1(9Z)/16:0/0:0) and gamma-linolenoyl-CoA can be converted into TG(18:1(9Z)/16:0/18:3(6Z, 9Z, 12Z)) through the action of the enzyme diacylglycerol O-acyltransferase. In humans, DG(18:1(9Z)/16:0/0:0) is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/16:0) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/16:0) pathway. DG(18:1(9Z)/16:0/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/16:0/20:3(5Z, 8Z, 11Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/16:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/16:0/18:2(9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/16:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway.
Wissenschaftliche Forschungsanwendungen
Chiral Synthesis and Chemical Properties : Chiral synthesis of triglycerides like 1-butyroyl 2-oleoyl 3-palmitoyl sn glycerol, which is structurally similar to 1-Oleoyl-2-palmitoyl-sn-glycerol, has been achieved with high purity, demonstrating the chemical versatility and potential for specific applications in lipid chemistry and biochemistry (Villeneuve et al., 1994).
Enzymatic Synthesis and Purity : A study on enzyme-assisted synthesis of chain-deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (a derivative of this compound) highlights the use of enzymatic processes to achieve high chemical purity, which is crucial for experimental techniques in lipid research (Bogojevic & Leung, 2020).
Lipid Dynamics and Membrane Behavior : The dynamics of acyl chains in lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine and related molecules have been studied, providing insights into their behavior in bilayer structures, which is fundamental to understanding cell membrane properties (Perly, Smith, & Jarrell, 1985).
Phase Behavior in Lipid Mixtures : Research on the phase behavior of mixtures containing 1,2-POG (a diacylglycerol form of this compound) with other phospholipids has revealed complex interactions, suggesting significant roles in membrane structure and function (Jiménez-Monreal et al., 1998).
Interaction with Biological Systems : Studies have shown that compounds like 1-oleoyl-2-acetyl-glycerol can induce specific enzymatic activities in biological systems, hinting at the potential for targeted biological applications (Sasakawa et al., 1985).
Thermodynamic and Kinetic Studies : Thermodynamic and kinetic studies on triacylglycerols containing oleoyl and palmitoyl chains, such as 1,3-Dipalmitoyl-2-oleoyl-sn-glycerol and 1,2-dioleoyl-3-palmitoyl-rac-glycerol, have been conducted, providing a deeper understanding of their behavior in different states, crucial for food science and lipid technology applications (Zhang et al., 2007).
Eigenschaften
Molekularformel |
C37H70O5 |
|---|---|
Molekulargewicht |
594.9 g/mol |
IUPAC-Name |
[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m0/s1 |
InChI-Schlüssel |
DOZKMFVMCATMEH-OZKTZCCCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1233544.png)
![(2S,3S)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1233546.png)
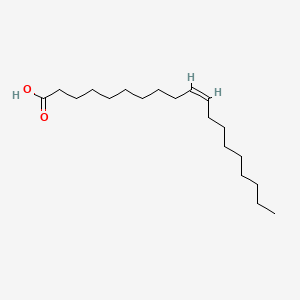
![4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid](/img/structure/B1233548.png)
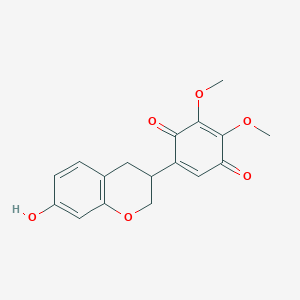
![3-[3-(4-isopropylphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B1233550.png)
![N-[(Z)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine](/img/structure/B1233552.png)
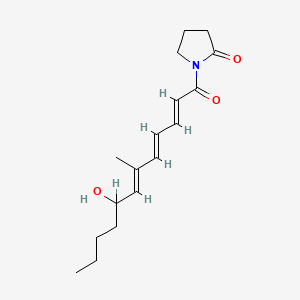
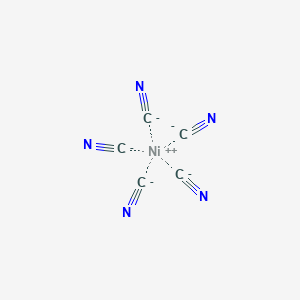
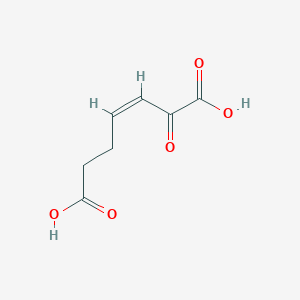
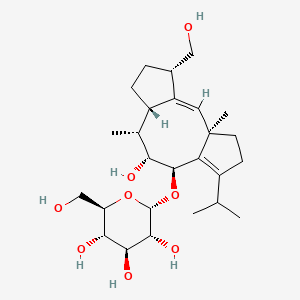
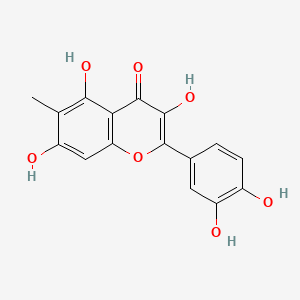

![propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate](/img/structure/B1233568.png)